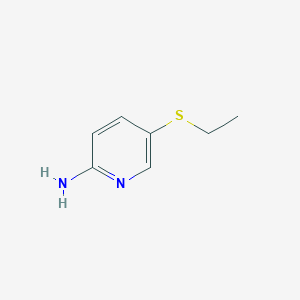

5-(Ethylthio)pyridin-2-amine

描述

5-(Ethylthio)pyridin-2-amine is a useful research compound. Its molecular formula is C7H10N2S and its molecular weight is 154.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Biological Activities

5-(Ethylthio)pyridin-2-amine exhibits a range of biological activities that make it a candidate for further research:

- Antimicrobial Properties : Research has indicated that derivatives of pyridine compounds, including those with ethylthio substitutions, show significant antimicrobial activity. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Compounds similar to this compound have been studied for their anti-inflammatory properties. They may interact with inflammatory pathways, potentially leading to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .

- CNS Activity : The structure of this compound suggests potential central nervous system (CNS) activity. Certain pyridine derivatives have been shown to act on neurotransmitter systems, indicating that this compound could have implications in treating neurological disorders .

Therapeutic Potential

The therapeutic potential of this compound is being explored in several areas:

- Cancer Treatment : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. The ability to modify the compound's structure may lead to more effective anticancer agents .

- Neurological Disorders : Given its potential CNS activity, research is ongoing to evaluate its efficacy in treating conditions such as depression or anxiety. The modulation of neurotransmitter systems could provide a pathway for developing new antidepressants or anxiolytics .

Case Studies

Several case studies highlight the applications of this compound:

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-(Ethylthio)pyridin-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves nucleophilic substitution on halogenated pyridine precursors. For example, 5-chloropyridin-2-amine can react with ethanethiol in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Optimization includes controlling stoichiometry (1:1.2 molar ratio of thiol to chloride), temperature (80–100°C), and reaction time (12–24 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. How can researchers validate the purity and structural integrity of this compound after synthesis?

- Methodological Answer : Combine analytical techniques:

- 1H NMR (600 MHz, DMSO-d₆): Look for characteristic shifts such as δ 1.25–1.35 ppm (triplet, CH₃ of ethylthio) and δ 2.85–3.00 ppm (quartet, SCH₂) .

- LCMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 169.1) and assess purity (>95%) .

- Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages .

Q. What solvents and storage conditions are recommended for handling this compound to ensure stability?

- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C. Use anhydrous DMSO or DMF for dissolution to prevent hydrolysis. Avoid prolonged exposure to light or moisture, which can degrade the ethylthio group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the sulfur atom in the ethylthio group may act as a soft nucleophile in Pd-catalyzed couplings. Software like Gaussian or ORCA can model transition states to optimize ligand design and reaction parameters (e.g., solvent, temperature) .

Q. What strategies resolve contradictory NMR data when synthesizing derivatives of this compound?

- Methodological Answer : Discrepancies in chemical shifts (e.g., unexpected splitting or integration) may arise from tautomerism or residual solvents. Strategies include:

- Variable Temperature NMR : To detect dynamic equilibria (e.g., amine proton exchange).

- 2D NMR (COSY, HSQC) : Assign proton-proton correlations and confirm connectivity .

- Deuterium Exchange : Identify labile protons (e.g., NH₂) by treating with D₂O .

Q. How can researchers assess the environmental impact of this compound in aquatic systems?

- Methodological Answer : Perform ecotoxicity assays:

- Daphnia magna Acute Toxicity (48h LC₅₀) : Follow OECD Test Guideline 202.

- Algal Growth Inhibition (72h EC₅₀) : Use Scenedesmus quadricauda to evaluate effects on photosynthetic organisms. Compare results with structurally related compounds (e.g., ethylthio-containing herbicides) to infer degradation pathways .

Q. What mechanistic insights explain the regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The ethylthio group is a strong electron-donating substituent, directing electrophiles to the para position relative to the amine. Use kinetic isotope effects (KIE) or Hammett plots to quantify substituent effects. For example, nitration may favor the 3-position due to steric hindrance from the ethylthio group .

属性

CAS 编号 |

71167-00-5 |

|---|---|

分子式 |

C7H10N2S |

分子量 |

154.24 g/mol |

IUPAC 名称 |

5-ethylsulfanylpyridin-2-amine |

InChI |

InChI=1S/C7H10N2S/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3,(H2,8,9) |

InChI 键 |

CRLLBABPMFCSSO-UHFFFAOYSA-N |

SMILES |

CCSC1=CN=C(C=C1)N |

规范 SMILES |

CCSC1=CN=C(C=C1)N |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。